

ATTO 610 NHS-Ester: A Technical Guide for Researchers

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Compound of Interest

Compound Name: ATTO 610 NHS-ester

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **ATTO 610 NHS-ester**, a fluorescent label widely used in life sciences. This document details its core photophysical properties, experimental protocols for biomolecule conjugation, and its diverse applications.

Core Photophysical Properties

ATTO 610 is a fluorescent label designed for the red spectral region, known for its strong absorption, high fluorescence quantum yield, and significant photostability.^[1] These characteristics make it a robust choice for various fluorescence-based applications, including high-sensitivity detection and single-molecule studies.^[2] The dye is moderately hydrophilic and carries a net positive charge of +1 after coupling to a substrate.^{[3][4]} It is stable in physiological buffers up to pH 8 but will slowly degrade at higher pH levels.^{[1][5]}

| Property | Value | Reference |
|---|--|-----------|
| Maximum Excitation Wavelength (λ_{abs}) | 616 nm | [1][3][6] |
| Maximum Emission Wavelength (λ_{fl}) | 633 nm | [1][3][6] |
| Molar Extinction Coefficient (ϵ_{max}) | $1.5 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$ | [1][3] |
| Fluorescence Quantum Yield (η_{fl}) | 70% | [1][3] |
| Fluorescence Lifetime (τ_{fl}) | 3.2 ns | [1][3] |
| Correction Factor (CF260) | 0.03 | [1][3] |
| Correction Factor (CF280) | 0.06 | [1][3] |
| Molecular Weight (MW) | 588.05 g/mol | |

Experimental Protocols: Biomolecule Labeling

ATTO 610 NHS-ester is an amine-reactive dye that readily conjugates with primary amino groups of proteins and other biomolecules to form a stable amide bond.[4][7] The N-hydroxysuccinimidyl (NHS) ester functional group reacts efficiently with non-protonated amino groups, necessitating a slightly alkaline pH for the labeling reaction.[2][7]

Protein Labeling Protocol

This protocol is a general guideline for labeling proteins with **ATTO 610 NHS-ester**. Optimization may be required for specific proteins.

Materials:

- Protein solution (2-10 mg/mL in amine-free buffer)
- ATTO 610 NHS-ester**
- Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

- Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3[3]
- Purification column (e.g., Sephadex G-25)[7]
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

- Protein Preparation:
 - Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.[8]
 - Ensure the protein solution is free of amine-containing substances like Tris or glycine.[3] If necessary, dialyze the protein against PBS.[3]
 - Adjust the pH of the protein solution to 8.0-9.0 if it is below 8.0.[8]
- Dye Solution Preparation:
 - Immediately before use, dissolve the **ATTO 610 NHS-ester** in anhydrous DMSO or DMF to a concentration of 10 mM.[8]
- Conjugation Reaction:
 - The optimal dye-to-protein molar ratio varies depending on the protein. A starting point of a 2-fold molar excess of the dye for smaller proteins and a ratio of 8 or higher for antibodies is recommended.[3]
 - Add the calculated amount of the dye stock solution to the protein solution while gently stirring.
 - Incubate the reaction for 1 hour at room temperature, protected from light.
- Purification:
 - Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[7]

- The first colored band to elute is the dye-protein conjugate.[7] A second, slower-moving band corresponds to the free hydrolyzed dye.[7]
- Storage:
 - Store the purified conjugate under the same conditions as the unlabeled protein. For storage at 4°C, 2 mM sodium azide can be added as a preservative.[7] The dye itself should be stored at -20°C and protected from light.[3]

Oligonucleotide Labeling Protocol

This protocol provides a general procedure for labeling amino-modified oligonucleotides.

Materials:

- Amino-modified oligonucleotide (0.1 mM in carbonate buffer)
- **ATTO 610 NHS-ester**
- Anhydrous DMF
- Carbonate buffer (0.2 M, pH 8-9)[3]

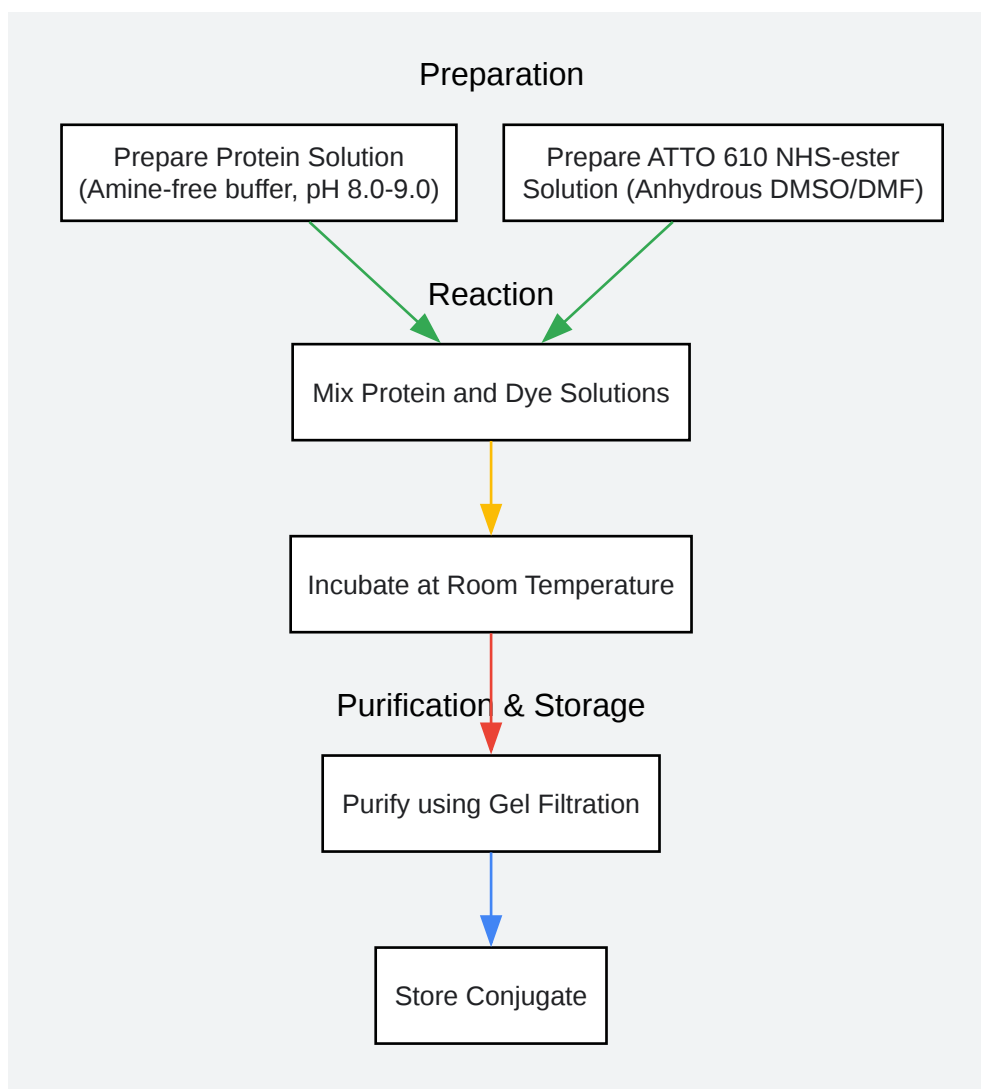
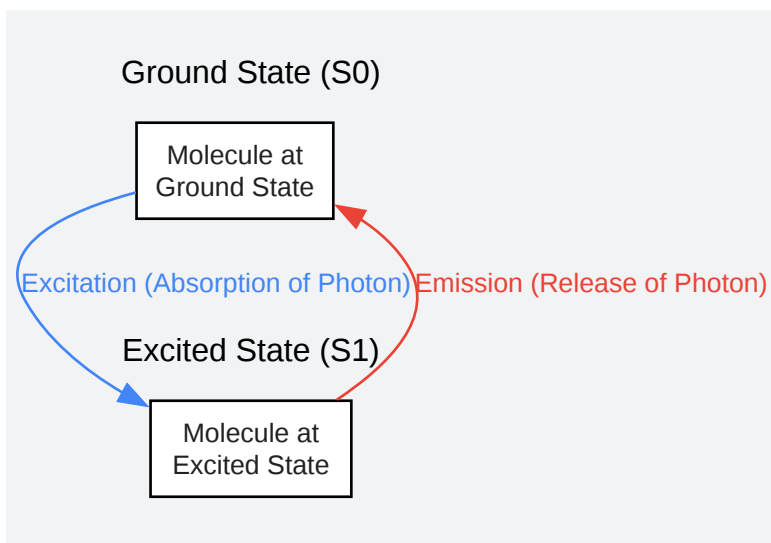
Procedure:

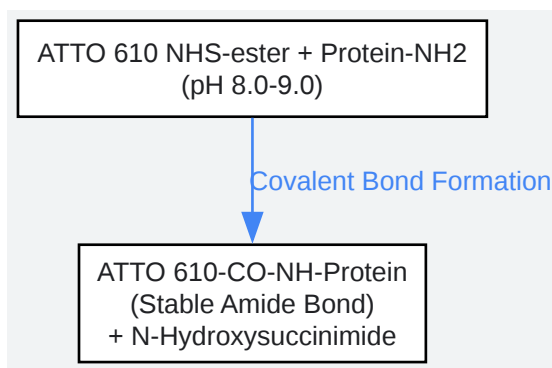
- Oligonucleotide Preparation:
 - Prepare a 0.1 mM solution of the amino-modified oligonucleotide in carbonate buffer (pH 8-9).[3]
- Dye Solution Preparation:
 - Prepare a 5 mg/mL solution of **ATTO 610 NHS-ester** in anhydrous DMF.[3]
- Conjugation Reaction:
 - Add approximately 30 µL of the label solution to 50 µL of the oligonucleotide solution.[3]

- Incubate the reaction at room temperature for 2 hours with shaking.[3] For longer reaction times, the pH should be lowered to 7-7.5.[3]
- Purification:
 - Separate the labeled oligonucleotide from the free dye using gel filtration or reversed-phase HPLC.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fundamental principles and workflows associated with **ATTO 610 NHS-ester**.





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